Boc-3-amino-4-methoxybenzoic acid

Vue d'ensemble

Description

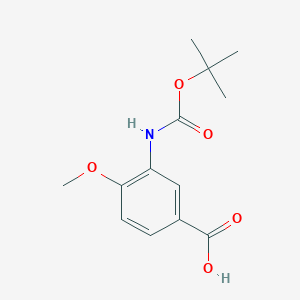

Boc-3-amino-4-methoxybenzoic acid is a derivative of benzoic acid that is modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group on the benzene ring. This compound is of interest due to its utility in the synthesis of peptides and glycopeptide mimics, which are important in the study of protein interactions and functions. The Boc group is a common protecting group used in peptide synthesis because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of related compounds, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, has been achieved with an overall yield of over 40% starting from Boc-Ser-OH. This process involves standard Fmoc chemistry-based solid-phase peptide synthesis, which is a widely used method for constructing peptides. The Boc group plays a crucial role in protecting the amino group during the synthesis process . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described, demonstrating the versatility of Boc-protected amino acids in liquid-phase peptide synthesis .

Molecular Structure Analysis

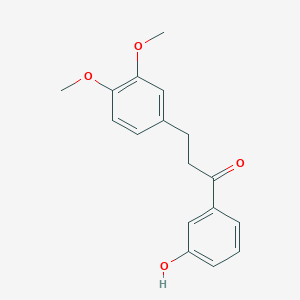

The molecular structure of Boc-3-amino-4-methoxybenzoic acid includes a benzene ring substituted with a methoxy group and an amino group protected by a Boc group. The presence of these functional groups allows for specific chemical reactions to occur, such as the chemoselective reaction of reducing sugars with peptides containing these amino acids to produce glycoconjugates . The structure is characterized by spectroscopic methods such as 1H-NMR and 13C-NMR, which provide detailed information about the molecular environment and the presence of functional groups .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in the synthesis of peptides and glycopeptides. For instance, the chemoselective reaction of reducing sugars with peptides containing Boc-protected amino acids leads to the formation of glycoconjugates that mimic natural O-linked glycopeptides . The Boc group ensures that the amino group is protected during these reactions and can be selectively deprotected later on.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-amino-4-methoxybenzoic acid are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial during peptide synthesis. The methoxy group is an electron-donating substituent that can affect the reactivity of the benzene ring. The compound's solubility, stability, and reactivity are essential for its use in peptide synthesis and are typically assessed using techniques like HPLC to determine purity and monitor the progress of chemical reactions .

Applications De Recherche Scientifique

1. Peptide Synthesis and Mimicking

Boc-3-amino-4-methoxybenzoic acid has been utilized in the synthesis of unnatural amino acids and peptides. For instance, unnatural amino acid 2, which is a combination of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, can duplicate the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid and its Boc-protected derivatives have been efficiently incorporated into peptides using standard peptide synthesis techniques (Nowick et al., 2000).

2. Building Blocks for Pseudopeptide Synthesis

The compound has shown potential in the synthesis of peptidomimetics. For example, the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) was synthesized from 4-aminobenzoic acid and demonstrated selective reactions with Boc2O or Fmoc−OSu, highlighting its applicability as a scaffold for combinatorial chemistry and as a building block for pseudopeptide synthesis (Pascal et al., 2000).

3. Glucosidase and Glycogen Phosphorylase Inhibitory Activities

Compounds such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid have been isolated from natural sources and evaluated for their alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential applications in metabolic research (Li et al., 2008).

4. Synthesis of Novel Amino Acids for Medicinal Chemistry

The synthesis of novel cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates the role of Boc-protected amino acids in medicinal chemistry, offering new possibilities for drug development (Van Hende et al., 2009).

5. Liquid-Phase Peptide Synthesis

Boc-3-amino-4-methoxybenzoic acid derivatives have been synthesized for use in the liquid-phase peptide synthesis, illustrating their utility in peptide chemistry and potential applications in drug discovery (Hemmasi et al., 1982).

Safety And Hazards

Orientations Futures

“Boc-3-amino-4-methoxybenzoic acid” and similar compounds have potential applications in various fields. For instance, a copolymer of aniline and 3-amino-4-methoxybenzoic acid has been used as an adsorbent for the separation and recovery of palladium from automotive catalysts . This suggests potential future directions in waste treatment and resource recovery.

Propriétés

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRQIHYNWZEWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370843 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-amino-4-methoxybenzoic acid | |

CAS RN |

306937-12-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)